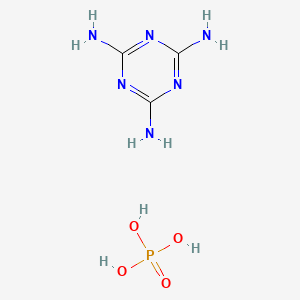

1,3,5-Triazine-2,4,6-triamine, phosphate

Description

Properties

IUPAC Name |

phosphoric acid;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.H3O4P/c4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h(H6,4,5,6,7,8,9);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZRQAZGUOTJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85068-66-2, 56386-64-2, 83913-07-9, 108-78-1 (Parent) | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (3:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine-phosphoric acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56386-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83913-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80872787 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41583-09-9, 20208-95-1, 56974-60-8, 218768-84-4 | |

| Record name | Melamine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41583-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20208-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimelamine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56974-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020208951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(1,3,5-triazine-2,4,6-triamine) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6-triamine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-triazine-2,4,6-triamine monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melapur M 200 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELAMINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOS5Q2BU94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 1,3,5 Triazine 2,4,6 Triamine, Phosphate and Its Oligomers/polymers

Conventional Synthetic Pathways

Conventional methods for synthesizing melamine (B1676169) phosphate (B84403) are typically based on the direct reaction between melamine and a phosphorus source, which can be carried out in different reactor modes.

Direct Precipitation Techniques

Direct precipitation is a common and straightforward method for synthesizing melamine phosphate. This technique involves the reaction of melamine with phosphoric acid in a suitable solvent, most often water, leading to the precipitation of the sparingly soluble melamine phosphate product. d-nb.infoflameretardantys.com Solid melamine particles, suspended in water, react relatively quickly with phosphoric acid to form a solid precipitate. d-nb.info

The kinetics of this precipitation reaction are complex, involving the rapid dissolution of solid melamine in the phosphoric acid solution, followed by the nucleation and growth of melamine phosphate crystals. researchgate.net The characteristics of the resulting crystals, such as size and shape, are crucial as they influence the properties of melamine polyphosphate, which is often produced in a subsequent thermal condensation step. researchgate.net One approach involves gradually adding phosphoric acid to a melamine solution while maintaining a specific temperature to control the formation of melamine phosphate crystals. flameretardantys.com

A typical laboratory-scale synthesis involves dissolving melamine in an aqueous solution of phosphoric acid. For instance, phosphoric acid (85 wt.%) can be dissolved in water, and this solution is then slowly added to a reaction mixture containing melamine, followed by a period of continuous stirring to allow for crystallization. researchgate.net An alternative method uses an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), as the reaction medium. In this process, melamine and phosphoric acid react at room temperature with high-speed stirring to yield melamine phosphate, which is then filtered and dried. google.com This solvent-based approach can offer benefits like lower reaction temperatures and improved yields compared to traditional aqueous methods. google.com

| Parameter | Aqueous Method | DMSO Solvent Method |

| Reactants | Melamine, Phosphoric Acid | Melamine, Phosphoric Acid |

| Solvent | Water | Dimethyl Sulfoxide (DMSO) |

| Process | Suspension of melamine in water reacts with phosphoric acid. d-nb.info | Melamine dissolved in DMSO reacts with phosphoric acid. google.com |

| Conditions | Ambient to controlled temperatures. flameretardantys.com | Room temperature, high-speed stirring. google.com |

| Product Recovery | Filtration and drying of the precipitate. tandfonline.com | Filtration and drying. google.com |

| Advantages | Simple, uses a benign solvent. | Can reduce reaction temperature and time, potentially improving yield. google.com |

Reactions with Orthophosphoric Acid and Polyphosphoric Acid

The primary reactants for producing melamine phosphate and its oligomers are melamine and a source of phosphoric acid, typically orthophosphoric acid (H₃PO₄) or polyphosphoric acid (PPA). researchgate.net The reaction between melamine and orthophosphoric acid is the fundamental step in producing simple melamine phosphate (MP). d-nb.info This salt-like compound is formed through an acid-base reaction. flameretardantys.com The molar ratio of the reactants is a critical parameter; for instance, reacting melamine with orthophosphoric acid at a molar ratio of at least 1:1.5 is one described method. google.com In some processes, urea (B33335) is also added to the mixture, reacting with orthophosphoric acid and melamine to form a double salt intermediate, which is then calcined. google.com

The synthesis of melamine polyphosphate (MPP), the polymeric form, often begins with the formation of melamine phosphate from melamine and orthophosphoric acid. tandfonline.comjca.edu.vn This intermediate product is then subjected to thermal condensation (polycondensation) at high temperatures, typically between 250°C and 350°C, to form melamine pyrophosphate and subsequently melamine polyphosphate of varying condensation degrees. d-nb.inforesearchgate.net During this heating process, water is eliminated, and P-O-P linkages are formed.

Alternatively, melamine can be reacted directly with polyphosphoric acid. google.com For example, melamine can be dispersed evenly into polyphosphoric acid with intensive stirring, and the mixture is then heat-treated at a set temperature to obtain MPP directly. tandfonline.com This approach can be simpler and more environmentally friendly than the two-step method involving the isolation of the MP intermediate. tandfonline.com

| Reactant | Intermediate/Product | Typical Process Conditions | Reference |

| Orthophosphoric Acid | Melamine Phosphate (MP) | Reaction in aqueous or organic solvent at ambient or slightly elevated temperatures. | d-nb.infogoogle.com |

| Orthophosphoric Acid | Melamine Polyphosphate (MPP) | Formation of MP followed by thermal condensation (250-350°C). | d-nb.inforesearchgate.net |

| Polyphosphoric Acid | Melamine Polyphosphate (MPP) | Direct reaction with melamine, often with heat treatment. | tandfonline.comgoogle.com |

| Orthophosphoric Acid + Urea | Melamine Polymetaphosphate | Mixing reactants, followed by calcination (e.g., 240-340°C). | google.com |

Batch and Continuous Mode Syntheses

The synthesis of melamine phosphate can be performed using either batch or continuous processing modes. d-nb.inforesearchgate.net

Batch Synthesis: Batch processing is a common approach, particularly in early-stage development and for smaller production scales. aiche.org In this mode, reactants are loaded into a reactor, the reaction proceeds for a set amount of time, and then the product is discharged. thechemicalengineer.com Many described syntheses of melamine phosphate and its derivatives are batch processes, where melamine and phosphoric acid are mixed in a vessel for a specific duration. d-nb.info For example, a mixture of melamine, urea, and aqueous orthophosphoric acid can be stirred in a Henschel mixer for a set time to obtain a wet powdery product, which is then transferred for calcination. google.com While versatile, batch processes can have longer cycle times due to loading, heating, cooling, and cleaning steps. thechemicalengineer.com

Continuous Synthesis: Continuous processing offers advantages such as improved consistency, smaller equipment footprint, and enhanced safety for certain reactions. aiche.orgthechemicalengineer.com In a continuous synthesis of melamine phosphate, reactants are continuously fed into the reactor, and the product is continuously removed. A mixed-suspension mixed-product removal (MSMPR) crystallizer can be used for the continuous precipitation reaction of melamine phosphate. researchgate.net Studies on such systems investigate the effects of mean residence time and reactant concentration on the process efficiency and the quality of the product crystals. researchgate.net Although the initial capital cost for continuous setups can be higher, they can offer greater productivity and lower operational costs for large-scale manufacturing. thechemicalengineer.com

Advanced Synthesis Approaches

To meet the demands of advanced applications, specialized synthesis techniques have been developed to produce melamine phosphate-based materials with controlled nanoscale dimensions or to integrate them directly into polymer matrices.

Solvothermal and Hydrothermal Methods for Nanomaterial Preparation

Solvothermal and hydrothermal syntheses are effective methods for preparing nanomaterials with controlled size and morphology. sigmaaldrich.comresearchgate.net These processes involve chemical reactions in a solvent (solvothermal) or water (hydrothermal) within a sealed vessel (autoclave) at temperatures above the solvent's boiling point, leading to elevated pressures. cutm.ac.in

Nano melamine phosphate (NMP) has been successfully synthesized using a solvothermal method with melamine and phosphoric acid as reagents. researchgate.net The choice of solvent is critical; studies have shown that NMP can be obtained using benzene (B151609) as a solvent, whereas using distilled water or anhydrous ethanol (B145695) as the solvent tends to produce micro-sized particles. researchgate.net The morphology of the resulting products can be significantly influenced by reaction parameters such as temperature and time. researchgate.net Hydrothermal synthesis, which uses water as the solvent, is particularly noted for producing hydrophilic nanoparticles due to the presence of surface hydroxyl groups. sigmaaldrich.com These methods provide a route to thermodynamically stable or metastable nanostructures that may not be accessible through other synthetic pathways. sigmaaldrich.comosti.gov

| Method | Description | Key Parameters | Outcome | Reference |

| Solvothermal | Chemical reaction in a non-aqueous solvent in a sealed vessel under elevated temperature and pressure. sigmaaldrich.com | Solvent type, temperature, time, precursor concentration. | Control over nanoparticle size and morphology (e.g., spheres, rods). sigmaaldrich.comresearchgate.net | |

| Hydrothermal | Chemical reaction in water in a sealed vessel under elevated temperature and pressure. sigmaaldrich.com | Temperature, pressure, pH, precursor concentration. | Synthesis of hydrophilic nanocrystals. sigmaaldrich.com |

In Situ Polymerization and Microencapsulation Techniques

In Situ Polymerization: In situ polymerization involves polymerizing a monomer in the presence of a filler, in this case, melamine phosphate or its derivatives. This technique aims to create strong interfacial bonding between the filler and the polymer matrix, leading to enhanced mechanical properties and better dispersion of the filler. nih.gov For example, phosphate-based glass fiber reinforced polycaprolactone (B3415563) composites have been manufactured via an in-situ polymerization process, which resulted in significantly improved mechanical properties and degradation profiles compared to conventional laminate stacking methods. nih.gov This improvement is attributed to a superior fiber/matrix interface with enhanced adhesion. nih.gov Another approach involves the direct growth of a melamine-based polymer onto a substrate, such as nickel foam, for applications like supercapacitors. rsc.org

Microencapsulation: Microencapsulation is a process where particles of a core material (e.g., a flame retardant like ammonium (B1175870) polyphosphate or melamine pyrophosphate) are coated with a continuous film of a polymeric material (the shell). rsc.orgnih.gov This technique is widely used to improve the water resistance, compatibility with the polymer matrix, and handling of flame retardants. rsc.orgresearchgate.net

Melamine-formaldehyde (MF) resin is a common shell material used for microencapsulation via in situ polymerization. rsc.orgnih.gov In a typical process, the core material is dispersed in a solution, and then a prepolymer of the shell material (e.g., MF prepolymer) is added. The polymerization of the shell is then initiated around the core particles by adjusting conditions like pH and temperature. rsc.org For instance, microencapsulated ammonium polyphosphate has been prepared with a novel melamine-formaldehyde-tris(2-hydroxyethyl)isocyanurate resin shell, demonstrating improved flame retardancy and water resistance in polypropylene (B1209903). rsc.org Similarly, melamine pyrophosphate has been microencapsulated with materials like silica (B1680970) to enhance its performance. researchgate.net This technique effectively combines different components of a flame retardant system into a single particle, which can enhance the reactions between the ingredients upon heating. nih.gov

Green Chemistry Principles in Synthesis Optimization

The adoption of green chemistry principles is pivotal in modernizing the synthesis of melamine derivatives, aiming for more environmentally benign and efficient processes. chim.itresearchgate.netnih.gov Research has demonstrated the advantages of solvent-free methodologies and the use of alternative energy sources like microwave irradiation and ultrasonication. chim.itresearchgate.netmdpi.com

Solvent-free approaches, for instance, offer clean, economical, and safer procedures by eliminating the need for potentially hazardous solvents. chim.it One such method involves the cyclotrimerization of aromatic nitriles using yttrium salts as catalysts under solvent-free conditions, which proceeds under milder conditions than traditional methods. chim.it

Microwave-assisted synthesis has proven to be a particularly effective green methodology for preparing both symmetrical and unsymmetrical 1,3,5-triazines. chim.itmdpi.com This technique significantly reduces reaction times, often from hours to minutes, leading to lower energy consumption and waste generation. mdpi.com The rapid heating induced by microwaves can also prevent the decomposition of reagents and products, resulting in cleaner reactions and often higher yields compared to classical heating methods. chim.it

Similarly, sonochemical methods, which utilize ultrasound, have been developed for the efficient synthesis of 1,3,5-triazine (B166579) derivatives in aqueous media. researchgate.netnih.govambeed.com This approach minimizes the use of organic solvents and can lead to high-purity products in very short reaction times. researchgate.netnih.gov An analysis using the DOZN™ 2.0 tool indicated that a developed sonochemical method is significantly "greener" than classical synthesis routes. researchgate.netnih.gov The use of polar solvents like dimethyl sulfoxide (DMSO) has also been explored to reduce reaction temperatures and times, thereby improving reaction yield compared to traditional aqueous media processes. google.com

Control of Reaction Parameters and Product Morphology

The morphology, crystalline form, and particle size of melamine phosphate are critical factors that influence its performance as a flame retardant and its processability in polymer composites. researchgate.netscientific.net Consequently, significant research has been dedicated to controlling these characteristics through the careful manipulation of reaction parameters.

Influence of Reaction Temperature and Time on Morphology

Reaction temperature and time are fundamental parameters that exert a strong influence on the morphology of the resulting melamine phosphate product. scientific.netoriprobe.com Studies have shown that variations in these conditions can lead to significant changes in the shape and size of the synthesized particles. scientific.net

For instance, in the solvothermal synthesis of nano melamine phosphate, it was observed that the morphology of the products changes greatly as the reaction temperature or reaction time is altered. scientific.net Similarly, in the synthesis of melamine phosphate borate, the reaction temperature and time were identified as key factors affecting the product yield. oriprobe.com Optimal conditions for this specific synthesis were found to be a reaction temperature of 80°C for 3 hours. oriprobe.com In the synthesis of melamine polyphosphate, the first step of producing melamine phosphate was optimized at a reaction temperature of 90°C and a reaction time of 2 hours, which resulted in a yield of 88%. ryongnamsan.edu.kp

The following table summarizes the findings on the effect of reaction temperature and time on the synthesis of melamine phosphate and its derivatives from various studies.

| Product | Synthesis Method | Optimal Temperature (°C) | Optimal Time (h) | Key Observation | Source |

| Nano Melamine Phosphate | Solvothermal | Variable | Variable | Morphology is highly dependent on temperature and time. | scientific.net |

| Melamine Phosphate Borate | Aqueous Reaction | 80 | 3 | Optimized for yield. | oriprobe.com |

| Melamine Phosphate | Two-step reaction | 90 | 2 | Optimized for yield in the first step of MPP synthesis. | ryongnamsan.edu.kp |

| Microencapsulated Monoammonium Phosphate | In situ polymerization | 75 | 3 | No microcapsules form below 55°C or with reaction times less than 1 hour. | mdpi.com |

Regulation of Crystalline Form and Particle Size Distribution

The crystalline form and particle size distribution of melamine phosphate are crucial for its application, particularly in polymers, as they affect the mechanical properties and flame retardancy of the final composite. acs.org Research has focused on methods to control these attributes during synthesis.

Different crystalline forms of melamine-based phosphate compounds, such as I-MAP and II-MAP (melamine trimetaphosphate), can be obtained by varying the concentrations of melamine and sodium trimetaphosphate in an acidic aqueous solution. acs.org The specific crystalline structure has been shown to influence the performance of polyamide 6 composites. acs.org

The particle size of the product is also a key parameter. For example, the size and shape of melamine phosphate particles are important for the subsequent formation of melamine polyphosphate, allowing for a degree of control over the properties of the final filler material. researchgate.net In continuous reaction crystallization processes, it has been demonstrated that well-formed, homogeneous crystals can be obtained by carefully selecting the solid-phase concentration and mean residence time. acs.org For instance, at a solid-phase concentration of 20% (w/w) and a mean residence time of 1800 seconds, uniform crystals were produced. acs.org However, longer residence times can sometimes lead to mechanical damage and irregularities in the crystal structure. acs.org

Continuous Reaction Crystallization Processes

Continuous reaction crystallization processes offer a scalable and controlled method for producing melamine phosphate with desired characteristics. acs.org The use of a mixed-suspension mixed-product removal (MSMPR) crystallizer has been effectively demonstrated for the precipitation reaction between melamine and phosphoric acid. researchgate.netacs.org

In this process, an aqueous suspension of melamine and a phosphoric acid solution are continuously fed into the reactor. acs.org The reaction is typically fast, involving the dissolution of melamine in phosphoric acid followed by the nucleation and growth of the sparingly soluble melamine phosphate crystals. researchgate.netacs.org Key parameters that are controlled to influence the product quality include the mean residence time of the suspension in the crystallizer and the concentration of the melamine suspension. acs.org

Studies have shown that by varying these parameters, it is possible to control the grain size distribution and specific surface area of the resulting melamine phosphate crystals. acs.org For example, experiments conducted at a constant temperature of 20°C with a melamine to phosphoric acid ratio of 1.1:1 showed that varying the melamine concentration (5–20% w/w) and residence time (900–1800 s) allowed for the estimation of kinetic parameters of the process. acs.org This continuous approach allows for the production of monodisperse melamine phosphate grains, which is advantageous for many applications. acs.org

The table below outlines the experimental conditions and outcomes in a continuous reaction crystallization process.

| Parameter | Range/Value | Effect | Source |

| Melamine Concentration | 5–20% (w/w) | Influences nucleation and growth rates, specific surface area. | acs.org |

| Mean Residence Time (τ) | 900–1800 s | Affects crystal size and homogeneity; longer times can increase mechanical damage. | acs.org |

| Temperature (T) | 20 °C (constant) | Maintained constant to isolate the effects of other variables. | acs.org |

| Reagent Ratio (Melamine:Phosphoric Acid) | 1.1:1 | Kept constant during the experiments. | acs.org |

| Outcome | |||

| Product Quality | Well-formed, homogeneous crystals | Achieved at 20% (w/w) solid-phase concentration and 1800 s residence time. | acs.org |

Structural Elucidation and Crystallographic Analysis of 1,3,5 Triazine 2,4,6 Triamine, Phosphate

Intermolecular Interactions and Packing Motifs

Electrostatic Interactions

The crystal structure of 1,3,5-triazine-2,4,6-triamine, phosphate (B84403) (melamine phosphate) is significantly influenced by a network of electrostatic interactions, primarily hydrogen bonding and π-π stacking effects. In melamine-containing complexes, the melamine (B1676169) molecules exhibit a strong tendency to self-assemble into infinite chains or "ribbons" through double hydrogen bonds. scispace.com These ribbons are then stacked parallel to each other, a configuration stabilized by π-π stacking interactions. scispace.com

The fundamental electrostatic attraction occurs between the protonated melaminium cation and the phosphate anion. One of the endocyclic nitrogen atoms on the melamine ring becomes protonated and forms a hydrogen bond with the phosphate moiety. scispace.com This interaction is a classic example of donor-acceptor chemistry, where the electron-rich regions of the phosphate anion are attracted to the electron-deficient regions of the melaminium cation. mdpi.com Analysis of the electrostatic potential surface of melamine reveals that the regions around the exocyclic amino groups are electron-rich (negative potential), while the hydrogen atoms are electron-deficient (positive potential), facilitating the formation of strong N-H···N and N-H···O hydrogen bonds that direct the supramolecular architecture. mdpi.comnih.gov

In the condensed forms, such as melaminium dihydrogenpyrophosphate, a strong hydrogen-bonded network exists between the pyrophosphate anions, which is even stronger than the network between orthophosphates in the precursor. scispace.com These varied and strong electrostatic forces, a combination of ionic attraction, hydrogen bonding, and π-π stacking, are crucial in stabilizing the crystalline lattice and are partially compensated by the effects of crystal packing. scispace.com

Polymorphism and Phase Transitions

1,3,5-Triazine-2,4,6-triamine, phosphate exhibits polymorphism, existing in different crystalline forms depending on the nature of the phosphate anion (e.g., trimetaphosphate, pyrophosphate) and the synthesis conditions. Research has identified and characterized several distinct polymorphs.

Two crystalline forms of melamine trimetaphosphate (MAP), designated as I-MAP and II-MAP, have been synthesized by varying the concentration of reactants. acs.orgacs.orgnih.gov These polymorphs show significant differences in their morphology and crystal packing. acs.org I-MAP presents as a banded layer structure, whereas II-MAP forms cubic-like crystals. acs.org This morphological difference is a result of distinct π–π stacking configurations between the melamine layers; I-MAP has a sandwich-like arrangement, while II-MAP exhibits parallel π–π stacking. acs.org

Furthermore, a novel crystalline form of melamine pyrophosphate, termed "melamine pyrophosphate IX," has been identified. google.com This polymorph is distinguished from previously known forms by its unique X-ray powder diffraction pattern. google.com While many diffraction peaks are common among different forms of melamine pyrophosphate, the IX form is characterized by a specific ratio of relative intensities between two particular peaks (Peak A at ~14.5° and Peak B at 17.9-18.1°), where the Peak A:Peak B ratio is equal to or greater than 0.25. google.com

| Polymorph Name | Phosphate Type | Key Identifying Characteristics | Reference |

|---|---|---|---|

| I-MAP | Trimetaphosphate | Banded, layered morphology; Sandwich-like π–π stacking. | acs.org |

| II-MAP | Trimetaphosphate | Cubic-like morphology; Parallel π–π stacking. | acs.org |

| Melamine Pyrophosphate IX | Pyrophosphate | Unique X-ray diffraction pattern; Ratio of relative intensities for Peak A:Peak B ≥ 0.25. | google.com |

The thermal treatment of 1,3,5-triazine-2,4,6-triamine, orthophosphate initiates a series of solid-state transformations, specifically polycondensation reactions that convert the orthophosphate into pyrophosphate and subsequently into polyphosphate forms. d-nb.inforesearchgate.net This process is an endothermic dehydration reaction, where water molecules are eliminated as the phosphate units condense. scispace.com

The transformation occurs in a distinct, two-stage process when studied under non-isothermal conditions. d-nb.info

Stage I: Orthophosphate to Pyrophosphate: The first step is the condensation of melamine orthophosphate to form melamine pyrophosphate. This reaction typically takes place in the temperature range of 250–300 °C. d-nb.info During this stage, two orthophosphate units combine, releasing one molecule of water.

Stage II: Pyrophosphate to Polyphosphate: The second stage involves the further condensation of the newly formed melamine pyrophosphate into melamine polyphosphate, which has a higher degree of polymerization. d-nb.info This subsequent reaction occurs at a higher temperature range, generally between 300–330 °C. d-nb.info Heat treatment between 260 and 320 °C is utilized for this conversion. google.com

Kinetic studies of this two-stage condensation have been performed using differential scanning calorimetry to determine the activation energy and reaction models for each step. d-nb.inforesearchgate.net The activation energy is observed to be highly dependent on the extent of conversion, which points to the complexity of the solid-state transformation process. d-nb.inforesearchgate.net

| Transformation Stage | Reactant | Product | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Stage I | Melamine Orthophosphate | Melamine Pyrophosphate | 250–300 | d-nb.info |

| Stage II | Melamine Pyrophosphate | Melamine Polyphosphate | 300–330 | d-nb.info |

Advanced Spectroscopic and Microscopic Characterization of 1,3,5 Triazine 2,4,6 Triamine, Phosphate Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for probing the local chemical environment of specific nuclei within melamine (B1676169) phosphate (B84403) materials. Solid-state NMR is particularly crucial for characterizing the structure of these materials in their functional, solid form.

Solid-state NMR spectroscopy is essential for the in-depth characterization of melamine phosphate. andreas-brinkmann.net Techniques such as ¹³C, ³¹P, and, where applicable, ²⁷Al NMR provide unambiguous confirmation of the material's structure.

¹³C NMR is used to probe the carbon environment within the melamine molecule. In the solid state, the three carbon sites in the melamine triazine ring, which are magnetically equivalent in a dissolved state, often become non-equivalent due to crystal packing effects. andreas-brinkmann.net This results in distinct resonance signals, providing information on the solid-state conformation and intermolecular interactions. For instance, solid-state ¹³C NMR analysis of melamine phosphate can reveal shifts indicative of its interaction with the phosphate moiety. researchgate.net Studies on the thermal degradation of polyamides containing melamine polyphosphate have also utilized ¹³C NMR to analyze the chemical structures formed in the residual char. researchgate.net

³¹P NMR is highly sensitive to the local environment of the phosphorus atoms and is fundamental for characterizing the nature of the phosphate species. In melamine orthophosphate, ¹H-³¹P heteronuclear correlation spectra can identify the protonation of the phosphate moiety. andreas-brinkmann.net In melamine polyphosphate (MPoly), ³¹P NMR is used to distinguish between different phosphate groups, such as those in the middle of a polyphosphate chain, at the chain ends, and impurity phases like orthophosphate or pyrophosphate. psu.edud-nb.info The chemical shifts of these different phosphorus environments allow for a detailed structural assessment. For example, resonances for orthophosphates have been identified in MPoly samples at around 0 and -1.2 ppm. psu.edu

²⁷Al NMR is employed when aluminum-containing synergists are incorporated into melamine phosphate formulations, such as in melamine poly(metal phosphate) systems. kobv.de While not a component of pure melamine phosphate, aluminum compounds are common additives. One-dimensional ²⁷Al Magic Angle Spinning (MAS) and Double-Rotation (DOR) NMR experiments can distinguish between aluminum in tetrahedral, pentacoordinated, and octahedral environments, which is critical for understanding how the aluminum synergist is integrated into the phosphate network. nih.gov Two-dimensional heteronuclear correlation methods like ²⁷Al→³¹P Transferred Echo Double Resonance (TEDOR) can further reveal the connectivities between aluminum and phosphorus polyhedra. nih.gov

Table 1: Representative Solid-State NMR Data for Melamine Phosphate and Related Materials

| Nucleus | Compound/System | Chemical Shift (ppm) | Observation | Source(s) |

| ¹³C | Melamine (solid) | Multiple distinct resonances | Inequivalence of the three carbon sites due to crystal packing. | andreas-brinkmann.net |

| ³¹P | Melamine Polyphosphate (MPoly) | ~ -12 ppm | Broad resonance from condensed phosphate impurities. | psu.edu |

| ³¹P | Melamine Polyphosphate (MPoly) | -21 to -23 ppm | Main resonance for middle groups of the polyphosphate chain. | psu.edu |

| ³¹P | Orthophosphate Impurities in MPoly | 0 and -1.2 ppm | Presence of mobile orthophosphate species. | psu.edu |

| ¹H | Melamine Orthophosphate (MP) | 13.7 ppm | H-atom bonded to an endocyclic ring N-atom. | andreas-brinkmann.netpsu.edu |

| ¹H | Melamine Orthophosphate (MP) | 11.1 and 13.2 ppm | H-atoms bonded to phosphate oxygen atoms. | andreas-brinkmann.netpsu.edu |

The extensive hydrogen bonding network in melamine phosphate is critical to its crystal structure and thermal stability. Solid-state NMR is a uniquely powerful technique for elucidating these interactions. andreas-brinkmann.netnih.gov High-resolution ¹H MAS NMR spectra, often recorded at high magnetic fields and fast spinning speeds, can resolve distinct proton sites. psu.edu

Chemical shifts greater than 10 ppm are indicative of protons involved in strong P–O–H···O or N–H···O hydrogen bonds. psu.edu Through one-dimensional (1D) and two-dimensional (2D) experiments, such as ¹H-¹³C, ¹H-¹⁵N, and ¹H-³¹P Heteronuclear Correlation (HETCOR) spectroscopy, specific proton resonances can be assigned. andreas-brinkmann.netnih.gov For example, in melamine orthophosphate, resonances at 11.1 and 13.2 ppm have been assigned to protons on the phosphate oxygens, while a peak at 13.7 ppm corresponds to a proton bonded to an endocyclic nitrogen on the melamine ring, confirming its protonation. psu.edu The resonances for the exocyclic NH₂ groups typically appear in the 4-10 ppm range. psu.edu These detailed assignments allow for the validation and refinement of hydrogen bonding models derived from other methods like X-ray diffraction. nih.govnih.govacs.org

Solid-state NMR is an effective tool for evaluating the degree of polymerization and identifying compositional variations within melamine polyphosphate samples. researchgate.net The average degree of polymerization of melaminium polyphosphate (MPoly) has been determined to be greater than 100 using this method. psu.edunih.govacs.org

Furthermore, NMR is sensitive to inhomogeneities in the material's composition. nih.govacs.org Single-pulse ³¹P NMR spectra of MPoly have revealed the presence of various orthophosphate impurities that are not attributable to the simple melamine orthophosphate (MP) precursor. psu.eduacs.org The relative intensities of the signals from the polyphosphate chains and the orthophosphate impurities can be used to estimate the quantity of these components, with some samples showing orthophosphate content as high as 14% to 24%. psu.edu Some of these impurity signals are not present in cross-polarization (CP-MAS) spectra, which suggests they are part of highly mobile domains within the sample. psu.edu This ability to detect and quantify different species is crucial for quality control and for understanding the reaction mechanisms during synthesis. nih.govacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and obtaining a "fingerprint" of the molecular structure of melamine phosphate.

FTIR spectroscopy is widely used for the qualitative analysis of melamine phosphate, confirming the presence of its key functional groups. researchgate.net The FTIR spectrum of melamine phosphate displays characteristic absorption bands corresponding to the melamine and phosphate components.

Key spectral regions and their assignments include:

3000-3500 cm⁻¹ : This region is characterized by strong absorption bands from the stretching vibrations of the amine (N-H) groups of melamine. researchgate.net Weak bands from O-H stretching in the phosphate group can also appear here, sometimes as a shoulder on the N-H peaks around 3400 cm⁻¹. researchgate.net

1430-1650 cm⁻¹ : Bands in this range are linked to C-N stretching vibrations and N-H bending vibrations within the melamine structure. researchgate.net

~1100 cm⁻¹ : A significant band in this area is typically assigned to the P-O bond in P-OH groups of the phosphate moiety. researchgate.net

~810 cm⁻¹ : A characteristic peak attributed to the breathing vibration of the triazine ring is a key indicator of the melamine structure. researchgate.net

FTIR is also valuable for studying the thermal decomposition of melamine phosphate and its interactions in polymer composites. d-nb.infomdpi.com Attenuated Total Reflectance (ATR)-FTIR analysis of residues prepared at different temperatures can track the disappearance of specific bonds, providing insight into the degradation pathways and char formation mechanisms. mdpi.com

Table 2: Key Vibrational Band Assignments for Melamine Phosphate

| Technique | Wavenumber (cm⁻¹) | Assignment | Source(s) |

| FTIR | 3000-3500 | N-H stretching vibrations (amine groups) | researchgate.net |

| FTIR | ~3400 | O-H stretching (phosphate groups) | researchgate.net |

| FTIR | 1433-1533 | C-N stretching vibrations | researchgate.net |

| FTIR | ~1100 | P-O stretching (in P-OH) | researchgate.net |

| FTIR | ~810 | Triazine ring breathing mode | researchgate.net |

| Raman | ~3420, ~3471 | N-H stretching vibrations | researchgate.net |

| Raman | ~985 | Triazine ring breathing mode 1 | researchgate.net |

| Raman | ~965 | PO₄³⁻ ν₁ symmetric stretching | nih.gov |

| Raman | ~677 | Triazine ring breathing mode 2 (in-plane deformation) | researchgate.net |

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric non-polar bonds. The Raman spectrum of melamine is well-characterized and serves as a basis for analyzing melamine phosphate. researchgate.net The most intense feature in the Raman spectrum of melamine is a peak at approximately 677 cm⁻¹, which is assigned to an in-plane deformation or "breathing" mode of the triazine ring. researchgate.net Another strong band appears at 985 cm⁻¹, also corresponding to a triazine ring breathing mode. researchgate.net

The N-H stretching vibrations of the amino groups are observed in the 3000-3700 cm⁻¹ region. researchgate.net For the phosphate component, characteristic Raman bands can be assigned by comparison with other phosphate minerals. The symmetric stretching mode (ν₁) of the PO₄³⁻ group, for instance, is expected to produce a strong band around 965 cm⁻¹. nih.gov The antisymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) of the phosphate group also give rise to distinct Raman signals. nih.gov The combination of these signatures provides a detailed molecular fingerprint, confirming the interaction between the melamine and phosphate moieties in the compound.

Electron Microscopy and Surface Analysis

The morphological and elemental characteristics of 1,3,5-Triazine-2,4,6-triamine, phosphate materials are extensively studied using advanced electron microscopy and surface analysis techniques. These methods provide critical insights into the physical form, dispersion within matrices, and the elemental and chemical nature of the material's surface, which are crucial for understanding its performance in various applications.

Scanning Electron Microscopy (SEM) for Morphology and Dispersion

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of this compound, often referred to as melamine phosphate (MP) or melamine polyphosphate (MPP). SEM analysis reveals detailed information about particle size, shape, and the dispersion of these particles within a polymer matrix.

In its pure form, melamine phosphate can exhibit a crystalline structure. When incorporated into composites, its dispersion is critical to its efficacy. For instance, in flame-retardant applications, homogenous distribution is key. SEM images of composites containing melamine phosphate can show how the particles are dispersed. In some cases, aggregates of the flame retardant can be observed, which might affect the material's properties.

Furthermore, SEM is utilized to examine the morphology of microencapsulated this compound. Microencapsulation, for example with a melamine-formaldehyde (MF) resin shell, can alter the surface texture and particle interactions. Studies have shown that the surface of these microcapsules can range from smooth to rough depending on the polymerization conditions during the encapsulation process. mdpi.com For instance, increasing the reaction temperature during the in-situ polymerization of the MF shell can lead to rougher surfaces on the microcapsules. mdpi.com SEM is also invaluable for analyzing the char residue after combustion tests, providing insights into the intumescent mechanism by which melamine phosphate acts as a flame retardant. The morphology of the char, whether it is dense, porous, or expanded, can be directly observed. mdpi.comrsc.org

Table 1: Morphological Observations of Melamine Phosphate Materials using SEM

| Sample | Observation | Source |

|---|---|---|

| Melamine Phosphate in Silicone Thermoplastic Elastomer | Analysis of the char morphology after burning to confirm the formation of a protective layer. | rsc.org |

| Microencapsulated Melamine Polyphosphate (OFMPP) | Examination of the burnt surface morphology of polyurethane composites containing OFMPP. | mdpi.com |

| Monoammonium Phosphate Microcapsules with Melamine-Formaldehyde Shell (MCMAPs) | Investigation of the surface morphology, showing changes from smooth to rough with varying synthesis temperatures. | mdpi.com |

| DGEBA-DDM-MP Epoxy System | Analysis of the fracture surface morphology of the epoxy resin containing melamine phosphate. | researchgate.net |

Electron Probe Microanalysis (EPMA) for Elemental Distribution

Electron Probe Microanalysis (EPMA), also known as an electron microprobe, is a quantitative analytical technique used to determine the elemental composition of small, specific areas of a sample. ufl.eduhbku.edu.qawikipedia.orgub.edu By bombarding the specimen with a focused electron beam and analyzing the emitted characteristic X-rays, EPMA can create elemental maps, showing the distribution of elements such as carbon, nitrogen, and phosphorus within a material containing this compound. ufl.eduhbku.edu.qaub.edu

This technique is particularly useful for analyzing the distribution and homogeneity of melamine phosphate within a polymer matrix. nih.gov Elemental maps of nitrogen and phosphorus can confirm whether the flame retardant is evenly dispersed or if it forms agglomerates in certain regions. In studies of flame-retardant mechanisms, EPMA can be applied to the char residue to analyze the elemental composition of the protective layer formed during combustion. nih.gov This can reveal the concentration of phosphorus and nitrogen in the char, which is critical for its thermal stability and barrier properties. The high spatial resolution of EPMA allows for the analysis of compositional variations at the micrometer scale. hbku.edu.qaub.edu

Table 2: Application of EPMA in Material Characterization

| Analytical Goal | Elements Detected | Significance | Source |

|---|---|---|---|

| Quantitative Elemental Analysis | All elements from Be to U can be analyzed. | Provides absolute and accurate quantification of elemental concentrations. | ub.edu |

| Elemental Distribution Mapping | C, N, P, O | Visualizes the dispersion and potential aggregation of this compound within a composite material. | nih.gov |

| Char Residue Analysis | C, N, P, O | Determines the elemental composition of the protective char layer, offering insights into the flame-retardant mechanism. | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ethz.ch For this compound, XPS is employed to analyze the chemical environment of the constituent elements (carbon, nitrogen, phosphorus, and oxygen) on the surface of the material. mdpi.comrsc.org

XPS analysis can confirm the successful microencapsulation of melamine polyphosphate by detecting the characteristic elements of the shell material on the surface and a corresponding decrease in the signal from the core elements like phosphorus. rsc.org High-resolution XPS spectra of the C1s, N1s, and P2p regions provide detailed information about the chemical bonding. For example, the N1s spectrum can be deconvoluted to identify nitrogen atoms in different chemical environments, such as the triazine ring and the amine groups of melamine, as well as potential interactions with the phosphate group. Similarly, the P2p spectrum can elucidate the chemical state of phosphorus, distinguishing between different phosphate species. mdpi.comrsc.org This level of detail is crucial for understanding surface modifications and the interactions between melamine phosphate and other components in a composite material.

Table 3: XPS Analysis of Melamine Polyphosphate (MPP) Materials

| Material | Finding | Significance | Source |

|---|---|---|---|

| Microencapsulated MPP (OFMPP) | Characterization of the OF resin shell on the MPP core. | Confirms the encapsulation and provides information on the surface chemistry. | mdpi.com |

| Microencapsulated Red Phosphorus with Polydopamine/Melamine (RP@PDA/MA) | Decreased phosphorus signal and increased carbon and nitrogen signals after encapsulation. | Demonstrates the successful coating of the core material. | rsc.org |

| Char residue of Epoxy/MPP/Aluminum Phosphinate composite | Analysis of the chemical structure of the char. | Provides insight into the flame-retardant mechanism. | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Phase and Structure

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It is used to determine the crystal system, lattice parameters, and identify the crystalline phases present in a sample of this compound.

Studies on melamine polyphosphate (MPoly) have utilized XRD to determine its crystal structure. psu.edunih.govru.nlacs.org It has been shown that melamine-phosphate based flame retardants are polycrystalline materials. psu.edu The XRD patterns of these materials exhibit distinct peaks corresponding to their crystalline nature. For example, single crystal XRD studies have revealed that 2,4,6-triamino-1,3,5-triazine (melamine) can crystallize in a monoclinic system with space group P21/c. researchgate.net

In the context of flame retardant composites, XRD can be used to analyze the crystalline structure of the melamine phosphate before and after processing, as well as after thermal degradation. researchgate.net Changes in the XRD pattern can indicate phase transformations, degradation of the crystalline structure, or interactions with the polymer matrix. For instance, the analysis of residues after heating mixtures of melamine polyphosphate with polyamides showed changes in the crystalline structure, providing insights into the chemical changes occurring during thermal decomposition. researchgate.net The technique is also capable of identifying different phosphate phases, such as orthophosphate, pyrophosphate, and polyphosphate, which may coexist in a sample. psu.edunih.govru.nl

Table 4: Crystallographic Data for Melamine and Related Compounds from XRD

| Compound | Crystal System | Space Group | Lattice Parameters | Source |

|---|---|---|---|---|

| 2,4,6-triamino-1,3,5-triazine (melamine) | Monoclinic | P21/c | a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52° | researchgate.net |

| Melaminium Polyphosphate (MPoly) | Monoclinic | Cc | Not specified in abstract | psu.edunih.govru.nl |

| 3-Nitrophenol–1,3,5-triazine-2,4,6-triamine (2/1) | Orthorhombic | Pcab | a = 15.5150 Å, b = 12.9137 Å, c = 17.8323 Å | nih.gov |

Mechanistic Investigations of 1,3,5 Triazine 2,4,6 Triamine, Phosphate in Material Systems

Condensed Phase Mechanistic Pathways

In the condensed phase, the primary role of melamine (B1676169) phosphate (B84403) is to promote the formation of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, hindering the transfer of heat to the underlying material and slowing the release of flammable volatile compounds into the gas phase.

Promotion of Char Layer Formation and Intumescence

The flame retardant mechanism of melamine phosphate is fundamentally based on intumescence atamankimya.com. Upon exposure to the heat of a fire, the compound decomposes, initiating a series of reactions that result in a strong and stable char layer atamankimya.comnih.gov. The phosphate component thermally decomposes to produce phosphoric acid and polyphosphoric acid atamankimya.compinfa.eu. This acidic species acts as a catalyst, promoting the dehydration and carbonization of the host polymer, which forms the basis of the char nih.govpinfa.eu.

Simultaneously, the melamine component decomposes, releasing nitrogen-containing species atamankimya.compinfa.eu. These gases cause the forming char to swell and expand, creating a thick, insulating foam-like layer known as an intumescent char atamankimya.comresearchgate.net. This voluminous char layer provides enhanced protection by further insulating the polymer from heat and preventing oxygen from reaching the surface to sustain combustion researchgate.net. The resulting carbon layer is often described as hard, compact, and persistent, effectively blocking the release of combustible materials during the burning process.

Role of Phosphorylation and Cationic Crosslinking

The formation of a robust char is significantly enhanced by chemical crosslinking reactions within the polymer matrix, a process driven by the decomposition products of melamine phosphate. The phosphoric acid and polyphosphoric acid released during thermal degradation can react with functional groups on the polymer chains, such as hydroxyl groups in cellulosic materials, through esterification or transesterification nih.gov. This process, known as phosphorylation, integrates phosphorus into the polymer structure, forming highly stable P-O-C bonds and creating a cross-linked network nih.gov.

Formation of Glass-like Molten Layers

In addition to a carbonaceous char, the phosphorus-containing species generated during the decomposition of melamine phosphate can form a protective, glass-like layer. As polyphosphoric acid is formed at elevated temperatures, it can produce a viscous, molten film on the material's surface atamanchemicals.com. This inorganic phosphate glass acts as a barrier, further sealing the underlying polymer from the heat flux and oxygen, and preventing the escape of flammable volatiles atamanchemicals.com. The broad absorption pattern observed in spectroscopic analysis of fire residues indicates an amorphous, glassy residue consisting of a complex mixture of different phosphorous species mdpi.com.

Catalytic Effects on Polymer Matrix Dehydration and Carbonization

Melamine phosphate acts as a catalyst to alter the thermal degradation pathway of the polymer matrix in a way that favors char formation over the generation of flammable gases. The phosphoric acid produced is a strong dehydrating agent nih.govpinfa.eu. It catalyzes the removal of water molecules from the polymer structure, a crucial step in the carbonization process nih.govnih.gov. This catalytic action results in an earlier onset of decomposition for the polymer composite but leads to the formation of a more stable char at higher temperatures nih.gov. By promoting charring, the flame retardant locks more fuel in the condensed phase, reducing the amount of combustible material released into the gas phase mdpi.com.

Table 1: Flammability and Combustion Data for Glass Fiber-Reinforced Polyamide 66 (PA66) Composites

| Sample Formulation | Limiting Oxygen Index (LOI) (%) | UL94 Rating (1.6 mm) | Peak Heat Release Rate (pk-HRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Residue Yield (%) |

| PA66 | 23.5 | No Rating | 1159 | 100.8 | 13.9 |

| 17.0% MPP / PA66 | 32.5 | V-1 | 516 | 82.3 | 41.0 |

| 11.9% MPP / 5.1% PI / PA66 | 33.9 | V-0 | 440 | 79.2 | 42.8 |

Source: Adapted from research on synergistic charring behavior in Polyamide 66 composites. mdpi.com

Gas Phase Mechanistic Contributions

Release of Non-Combustible Gases (e.g., N2, NH3, H2O, CO2)

During thermal decomposition, the melamine component of the flame retardant releases non-combustible gases, primarily ammonia (B1221849) (NH₃) and nitrogen (N₂) nih.gov. These inert gases dilute the concentration of flammable volatile gases released by the decomposing polymer and reduce the oxygen concentration in the combustion zone, effectively starving the flame nih.govmdpi.com. This process is often referred to as fuel dilution mdpi.com.

Furthermore, the initial condensation of melamine phosphate to melamine pyrophosphate, which occurs at temperatures above 200°C, involves the release of water (H₂O) nih.gov. This endothermic process absorbs heat from the surroundings, cooling the polymer surface atamankimya.compinfa.eu. The released water vapor also contributes to the dilution of the fuel/air mixture in the gas phase nih.gov. Analysis of the decomposition of polyamide 66 containing melamine polyphosphate has also shown a pronounced release of carbon dioxide (CO₂), which further contributes to the dilution effect mdpi.com.

Dilution of Fuel Vapors and Oxygen Concentration

1,3,5-Triazine-2,4,6-triamine, phosphate, commonly known as melamine phosphate, contributes to flame retardancy in part through a gas-phase mechanism involving the dilution of flammable gases and oxygen. Upon thermal decomposition, the melamine moiety releases non-combustible gases, primarily nitrogen (N₂) and ammonia (NH₃) atamanchemicals.comnih.govrsc.orgresearchgate.net. These inert gases act as diluents in the gas phase surrounding the burning material atamanchemicals.comnih.govrsc.org.

The release of these gases serves two primary functions in fire suppression. Firstly, they displace oxygen in the immediate vicinity of the flame, thereby reducing the concentration of the oxidizer necessary to sustain combustion atamanchemicals.comnih.govrsc.org. Secondly, the inert gases dilute the concentration of flammable volatile compounds produced by the thermal degradation of the polymer matrix atamanchemicals.com. This dilution effect raises the energy threshold required for ignition and combustion to proceed. The endothermic nature of melamine's decomposition and sublimation further contributes to a cooling effect in the gas phase ataman-chemicals.comresearchgate.net.

Radical Quenching Mechanisms

In addition to fuel and oxygen dilution, phosphorus-based flame retardants like melamine phosphate can also exhibit a flame-inhibiting effect in the gas phase through radical quenching nih.govflameretardantys.com. During combustion, highly reactive free radicals, such as hydrogen (H•) and hydroxyl (HO•) radicals, propagate the chain reactions that sustain the flame flameretardantys.comtandfonline.com.

Upon thermal decomposition, the phosphate component of this compound can release phosphorus-containing species into the gas phase. These species, which can include PO•, PO₂•, and HPO• radicals, act as radical scavengers nih.govtandfonline.com. They interrupt the combustion chain reaction by combining with the H• and HO• radicals, forming less reactive species tandfonline.comresearchgate.net. This process, often referred to as "flame poisoning," effectively reduces the concentration of the key radical species necessary for flame propagation, thereby inhibiting combustion nih.gov.

Synergistic Effects with Co-additives in Multi-component Systems

The flame-retardant efficacy of this compound is often significantly enhanced when used in combination with other additives, a phenomenon known as synergism. These interactions can lead to improved performance through a variety of chemical and physical mechanisms.

Interaction with Metal Compounds (e.g., Zinc Borate, Aluminum Compounds)

The combination of melamine phosphates with metal compounds such as zinc borate and aluminum compounds has been shown to produce synergistic flame-retardant effects.

Zinc Borate: When used with melamine polyphosphate and aluminum diethylphosphinate in polyamide 6,6, zinc borate enhances the yield and stability of the protective char layer. This is attributed to the formation of more stable boron aluminum phosphates within the char, as opposed to the aluminum phosphates formed without the zinc borate nih.gov. This improved char acts as a more effective barrier to heat and mass transfer iaea.org.

Aluminum Compounds: Aluminum diethylphosphinate (AlPi) exhibits a strong synergistic effect with melamine polyphosphate (MPP). AlPi is known to act in both the gas phase, through the release of flame-inhibiting species, and the condensed phase by promoting char formation mdpi.commdpi.com. When combined with MPP, the decomposition process is altered. The mixture promotes the formation of a phosphinic char, and in some systems, can increase the yield of carbon dioxide in the early stages of decomposition, which contributes to fuel dilution mdpi.com. Studies on phenolic resins have demonstrated that the combination of aluminum diethylphosphinate and melamine results in a nitrogen-phosphorus synergistic effect that significantly improves thermal stability and flame retardancy mdpi.comacs.org. The interaction leads to the formation of phosphoric acid, which promotes charring, creating a heat and oxygen barrier mdpi.com.

Synergism with Other Nitrogen and Phosphorus Sources (e.g., Ammonium (B1175870) Polyphosphate, Piperazine Pyrophosphate)

This compound shows significant synergistic effects when combined with other nitrogen and phosphorus-containing flame retardants.

Ammonium Polyphosphate (APP): Melamine and its derivatives are frequently used as synergists with APP to create intumescent systems pinfa.eu. In these systems, APP decomposes to form polyphosphoric acid, which acts as a dehydration catalyst to promote charring of the polymer. The melamine component simultaneously releases non-flammable gases, which cause the char to swell and form an insulating, porous barrier flameretardantys.com. The combination of melamine-coated APP has been shown to significantly decrease the peak heat release rate in polymer systems ed.ac.uk.

Piperazine Pyrophosphate (PAPP): A notable synergistic effect is observed between melamine polyphosphate (MPP) and piperazine pyrophosphate (PAPP) researchgate.netmdpi.com. This combination enhances the formation of a high-quality, dense, and stable char layer researchgate.netmdpi.com. The interaction between PAPP and MPP accelerates the creation of this protective layer, which is a primary contributor to the improved flame retardancy researchgate.netmdpi.com. In glass fiber reinforced polypropylene (B1209903), a PAPP/MPP mixture with a 2:1 mass ratio was found to be optimal, achieving a UL-94 V-0 rating and a high Limiting Oxygen Index (LOI) of 39.9% researchgate.net.

The table below summarizes the Limiting Oxygen Index (LOI) values for polypropylene composites containing piperazine pyrophosphate and melamine polyphosphate, demonstrating the synergistic effect.

| Formulation | PAPP (wt%) | MPP (wt%) | LOI (%) | UL-94 Rating (1.6 mm) |

| FRGFPP-1 | 30 | 0 | 28.5 | V-2 |

| FRGFPP-2 | 25 | 5 | 34.2 | V-0 |

| FRGFPP-3 | 22.5 | 7.5 | 37.5 | V-0 |

| FRGFPP-4 | 20 | 10 | 39.9 | V-0 |

| FRGFPP-5 | 15 | 15 | 38.2 | V-0 |

| FRGFPP-6 | 10 | 20 | 36.1 | V-0 |

| FRGFPP-7 | 0 | 30 | 29.3 | V-2 |

| Data sourced from a study on flame retarded glass fiber reinforced polypropylene. researchgate.net |

Combined Solid and Gas Phase Mechanisms

Condensed Phase Action: In the solid phase, the phosphate component thermally decomposes to produce phosphoric and polyphosphoric acids nih.govresearchgate.net. These acids act as catalysts, promoting the dehydration and cross-linking of the underlying polymer to form a stable, insulating layer of carbonaceous char atamanchemicals.comnih.govresearchgate.net. This char layer acts as a physical barrier, limiting the transfer of heat to the polymer and slowing the diffusion of flammable volatile decomposition products to the flame zone atamanchemicals.comnih.gov.

Gas Phase Action: Simultaneously, in the gas phase, the melamine component decomposes to release inert gases like ammonia and nitrogen nih.govrsc.orgresearchgate.net. As discussed previously, these gases dilute the flammable fuel vapors and ambient oxygen, inhibiting combustion nih.govrsc.org. The endothermic decomposition process also absorbs heat, cooling the system ataman-chemicals.com.

This combined action is crucial for effective flame retardancy. The condensed-phase charring reduces the fuel supply, while the gas-phase dilution and cooling make the environment less conducive to combustion nih.govnih.gov. The synergy between these two modes of action leads to a more significant reduction in flammability than either mechanism could achieve alone nih.govresearchgate.net.

Kinetics of Thermal Decomposition and Condensation

The thermal stability and decomposition behavior of this compound are critical to its function as a flame retardant, as it must decompose at a temperature that coincides with the degradation of the host polymer d-nb.info. The thermal degradation of melamine phosphate is a multi-step process involving dehydration and condensation reactions d-nb.inforesearchgate.net.

Studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have elucidated the kinetics of this process. The decomposition typically occurs in distinct stages:

Formation of Melamine Pyrophosphate: The first stage of polycondensation happens in the temperature range of 250–300°C, where melamine orthophosphate condenses to form melamine pyrophosphate, releasing water in the process d-nb.info.

Formation of Melamine Polyphosphate: A subsequent step, occurring between 300–330°C, involves the further condensation of the pyrophosphate into melamine polyphosphate with varying degrees of condensation d-nb.info.

The kinetics of these condensation reactions have been modeled using methods such as the Kissinger and Kissinger–Akahira–Sunose methods d-nb.inforesearchgate.net. These analyses reveal that the activation energy of the process is highly dependent on the extent of conversion, indicating a complex reaction mechanism d-nb.inforesearchgate.net. For instance, one study found that the initial stage of condensation (up to a conversion of about 20%) is limited by the chemical reaction itself, while at higher conversions, the reaction is better described by the Avrami–Erofeev model, which relates to nucleation and growth processes researchgate.net.

The table below presents the activation energy for the two main stages of melamine phosphate condensation, as determined by the Kissinger method at different heating rates.

| Stage | Heating Rate (°C/min) | Peak Temperature (°C) | Activation Energy (kJ/mol) |

| I (Pyrophosphate formation) | 2 | 275.6 | 138.8 |

| 5 | 286.3 | ||

| 10 | 294.6 | ||

| 20 | 303.4 | ||

| 40 | 312.8 | ||

| II (Polyphosphate formation) | 2 | 311.9 | 185.3 |

| 5 | 321.6 | ||

| 10 | 328.7 | ||

| 20 | 336.5 | ||

| 40 | 344.8 | ||

| Data adapted from kinetic studies on melamine phosphate thermal decomposition. d-nb.info |

This complex decomposition behavior, with its release of water and subsequent formation of thermally stable polyphosphates, is integral to the compound's flame-retardant mechanism, contributing to both cooling effects and the formation of a protective char layer ataman-chemicals.comd-nb.info.

Determination of Activation Energies

The activation energy (Ea) for the thermal decomposition of melamine phosphate has been investigated under non-isothermal conditions using various heating rates. d-nb.info A common approach involves methods such as the approximate Kissinger method and the isoconversional Kissinger–Akahira–Sunose (KAS) method. d-nb.info These methods are instrumental in elucidating the energy barriers associated with the condensation reactions.

Research has shown that the activation energy of this process is significantly dependent on the extent of conversion, which indicates a complex, multi-step reaction mechanism. d-nb.info For the two primary stages of condensation, the activation energies have been determined, reflecting the energy required to initiate the transformation from orthophosphate to pyrophosphate and subsequently to polyphosphate.

Table 1: Activation Energies for the Two-Stage Condensation of Melamine Phosphate determined by the Kissinger Method.

| Condensation Stage | Activation Energy (Ea) (kJ/mol) |

|---|---|

| Stage I: Melamine Orthophosphate to Melamine Pyrophosphate | 188 |

| Stage II: Melamine Pyrophosphate to Melamine Polyphosphate | 206 |

Note: The data in this table is derived from scientific literature and represents approximate values obtained under specific experimental conditions.

The dependence of the activation energy on the degree of conversion, as determined by the KAS method, provides deeper insight into the reaction's complexity. For the first stage of condensation, the activation energy shows a notable variation as the reaction progresses. This variation underscores that the process cannot be described by a single, simple reaction step.

Kinetic Modeling of Multi-stage Condensation Processes

To fully describe the kinetics of the multi-stage condensation of melamine phosphate, various reaction models are employed. The goal is to find a mathematical model that best fits the experimental data obtained from techniques like Differential Scanning Calorimetry (DSC). d-nb.info

The successful application of these models allows for the comparison of theoretical kinetic curves with experimental data, and a high degree of compliance has been achieved, validating the proposed reaction mechanisms. d-nb.info

Table 2: Kinetic Models for the Two-Stage Condensation of Melamine Phosphate.

| Condensation Stage | Best Fit Kinetic Model | Model Equation |

|---|---|---|

| Stage I: Melamine Orthophosphate to Melamine Pyrophosphate | Mampel (F1) | f(α) = 1 |